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Compound of Interest

Compound Name: Hexafluoropropene

Cat. No.: B6593677

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of
hexafluoroisopropanol (HFIP) from hexafluoropropene (HFP). The synthesis is a two-step
process involving the initial oxidation of HFP to hexafluoroacetone (HFA), which is
subsequently hydrogenated to yield the final product, HFIP. This versatile fluorinated alcohol is
a critical solvent and intermediate in various organic syntheses and pharmaceutical
applications.

Step 1: Oxidation of Hexafluoropropene (HFP) to
Hexafluoroacetone (HFA)

The initial step involves the catalytic oxidation of hexafluoropropene. Various catalysts and
conditions have been reported for this conversion, with common methods employing platinum
group metals on a carbon support or activated carbon promoted with alkali metal fluorides.

Data Presentation: Catalytic Oxidation of HFP to HFA
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HFP:02 HFP HFA .
Catalyst Temperat . o HFA Yield Referenc
Molar Conversi Selectivit
System ure (°C) . (%) e
Ratio on (%) y (%)
5% Ru/C 120 - 63.2 87.4 - [1]
0.5% Pd/C 150 - 54.7 87.4 - [1]
Pd/C 130- 170 - High High - [2]
KF on
Activated
100 1:3 88.2 - 62.8 [3]
Carbon (50
wit%0)
CsFon
Activated
220 1:2 86.8 - 55.7 [3]
Carbon (25
wt%)
KF on
Activated
180 1:1 92.2 - 56.3 [3]
Carbon (30
wit%)
RbF on
Activated
250 1:7 80.7 - 55.1 [3]
Carbon (10
wit%0)
NaF on
Activated
300 1:10 82.4 - 54.7 [3]
Carbon (5
wt%)
Sn0O:2 250 - 70.6 53.9 - [4]
Fe20s3 250 - 49.3 52.4 - [4]
In203 250 - 54.1 52.2 - [4]
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Experimental Protocol: HFP Oxidation using Activated
Carbon Supported Alkali Metal Fluoride[3]

This protocol describes the vapor-phase oxidation of HFP to HFA using an activated carbon
catalyst promoted with an alkali metal fluoride.

Materials:

Hexafluoropropene (HFP) gas

e Oxygen (0O2) gas

e Activated carbon

o Alkali metal fluoride (e.g., KF, CsF, NaF, RbF)

e Dry nitrogen (N2) gas

o Tubular reactor (0.3 dm?3 capacity) with electrical heating and thermocouple

o Condensation trap cooled to -90°C

¢ Gas chromatography (GC) equipment for analysis

Procedure:

o Catalyst Preparation: Prepare the catalyst by impregnating activated carbon with the desired
weight percentage (5-60 wt%) of the alkali metal fluoride.

o Catalyst Activation: Load the catalyst (0.25 dm3) into the tubular reactor. Activate the catalyst
by heating it in a flow of dry nitrogen at 180-200°C for 4 hours.

o Reaction Setup: After activation, cool the reactor to the desired reaction temperature (refer to
the data table).

e Reaction: Introduce a gaseous mixture of HFP and O: at the specified molar ratio into the
reactor at a controlled flow rate.
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e Product Collection: Pass the gas mixture exiting the reactor through a condensation trap
cooled to -90°C to collect the products.

e Analysis and Purification: Analyze the condensed product mixture using gas chromatography
(GC). Separate the individual components, including the desired HFA, by low-temperature
rectification.

Step 2: Hydrogenation of Hexafluoroacetone (HFA)
to Hexafluoroisopropanol (HFIP)

The second step is the reduction of the intermediate, hexafluoroacetone, to the final product,
hexafluoroisopropanol, via catalytic hydrogenation. This can be performed in either a batch or
continuous flow process.

Data Presentation: Catalytic Hydrogenation of HFA to
HEIP

HFIP
HFA
Catalyst Process Temperat Pressure . Selectivit Referenc
Conversi .
System Type ure (atm) ylYield e
on (%)
(%)
_ 93.1
Platinum
_ Batch 55 - 80°C 27.2-408 ~95 (overall [5]
Oxide )
yield)
_ 90 - 120°C
Continuous
10% Pd/C (363-393 10 >99 >99 [6][7]
Flow
K)
Continuous
Ru/C - - <40 - [7]
Flow
Continuous
Pt/C - - <40 - [7]
Flow

Experimental Protocol 1: Batch Hydrogenation of HFA[5]

This protocol details a batch process for the hydrogenation of HFA using a noble metal catalyst.
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Materials:

Hexafluoroacetone (HFA)

Hexafluoroisopropanol (HFIP) as a reaction diluent

Platinum oxide (PtO2) catalyst

Hydrogen (Hz2) gas

Suitable pressure vessel
Procedure:

o Reaction Setup: In a suitable pressure vessel, prepare a slurry of the platinum oxide catalyst
(e.g., 0.1% to 1.0% based on the weight of HFA) in hexafluoroisopropanol (e.g., 5% to 50%
based on the weight of HFA).

e Charging the Reactor: Seal the vessel and add the hexafluoroacetone.

o Hydrogenation: Pressurize the vessel with hydrogen to 10 to 50 atmospheres. Heat the
vessel to a temperature between 30°C and 120°C (preferred range 50-80°C).

o Reaction Monitoring: The reduction is typically complete in 2 to 4 hours.

e Product Recovery: Once the reaction is complete, cool the reaction charge and allow the
catalyst to settle. Discharge the product, hexafluoroisopropanol, from the vessel.

 Purification: Any suspended catalyst can be removed by filtration, and any unconverted
hexafluoroacetone can be separated by distillation.

Experimental Protocol 2: Continuous Flow
Hydrogenation of HFA Trihydrate[6][7]

This protocol describes a continuous flow method for the hydrogenation of HFA using a
packed-bed reactor.

Materials:
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Hexafluoroacetone trinydrate (HFA-3H20)

10% Palladium on carbon (Pd/C) catalyst

Hydrogen (Hz2) gas

Micropacked-bed reactor system with continuous flow capabilities
Procedure:
o Catalyst Packing: Pack the micropacked-bed reactor with the 10% Pd/C catalyst.

o System Setup: Set up the continuous flow system, ensuring proper connections for the liquid
feed (HFA-3H20) and hydrogen gas.

o Reaction Conditions: Set the reactor temperature to between 90°C and 120°C (363 K and
393 K) and the hydrogen pressure to 10 bar.

o Continuous Reaction: Introduce the liquid feed stream of HFA-3H20 and the hydrogen gas
into the reactor at a controlled flow rate.

e Product Collection: The product stream exiting the reactor is collected.

e Analysis: The conversion of HFA and the selectivity to HFIP can be monitored using
appropriate analytical techniques, such as gas chromatography. This process can achieve
over 99% conversion and selectivity.

Visualizations
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Caption: Overall workflow for the synthesis of HFIP from HFP.
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Step 2: Hydrogenation

Step 1: Oxidation
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Caption: Chemical reaction pathway for HFIP synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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